molecular formula C18H18N2O2 B2715528 1-(3-(2-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one CAS No. 1007794-28-6

1-(3-(2-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

Cat. No. B2715528
CAS RN: 1007794-28-6
M. Wt: 294.354
InChI Key: LZEBJNIMDZZUBA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of suitable precursors in the presence of a base . For example, a related compound, 1-(2,4-dichlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione, can be synthesized by dissolving the precursor in dry pyridine, adding powdered KOH, and stirring the reaction mixture for several hours .

Scientific Research Applications

Antimicrobial Activity

The compound has been investigated for its antimicrobial potential. In a study by Bertašiūtė et al., 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (an analogue of our compound) demonstrated structure-dependent antimicrobial activity against Gram-positive pathogens such as Staphylococcus aureus, Enterococcus faecalis, and Clostridium difficile . Notably, compounds 14 and 24b exhibited promising activity against vancomycin-intermediate S. aureus strains. These findings suggest that this compound could serve as a scaffold for novel antimicrobial agents.

Antioxidant Properties

The compound’s antioxidant activity merits exploration. Related phenols have been studied for their ability to scavenge free radicals and protect against oxidative stress . Investigating its radical-scavenging capacity using assays like ABTS, DPPH, and FRAP could reveal its potential as an antioxidant.

properties

IUPAC Name

1-[5-(2-hydroxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-2-18(22)20-16(13-8-4-3-5-9-13)12-15(19-20)14-10-6-7-11-17(14)21/h3-11,16,21H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEBJNIMDZZUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=CC=C2O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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